molecular formula C16H14ClN5O B11663945 N-(4-chlorophenyl)-6-methoxy-N'-phenyl-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-methoxy-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11663945
M. Wt: 327.77 g/mol
InChI Key: GVNMNBRCXODSOT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, phenylhydrazine, and 6-methoxy-1,3,5-triazine-2,4-diamine.

    Condensation Reaction: The first step involves the condensation of 4-chloroaniline with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate hydrazone.

    Cyclization: The intermediate hydrazone undergoes cyclization with 6-methoxy-1,3,5-triazine-2,4-diamine under reflux conditions in a solvent like ethanol or methanol. This step results in the formation of the desired triazine derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.

    Continuous Flow Reactors: Continuous flow reactors allow for the continuous addition of reactants and removal of products, leading to improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: By inhibiting these molecular targets, the compound can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazine derivatives, such as N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine and N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine.

    Uniqueness: The presence of both the 4-chlorophenyl and methoxy groups in N-(4-chlorophenyl)-6-methoxy-N’-phenyl-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H14ClN5O/c1-23-16-21-14(18-12-5-3-2-4-6-12)20-15(22-16)19-13-9-7-11(17)8-10-13/h2-10H,1H3,(H2,18,19,20,21,22)

InChI Key

GVNMNBRCXODSOT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NC3=CC=CC=C3

Origin of Product

United States

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